(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1143504-73-7
VCID: VC2707330
InChI: InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
SMILES: C1C(CNC1C(=O)O)F.Cl
Molecular Formula: C5H9ClFNO2
Molecular Weight: 169.58 g/mol

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1143504-73-7

VCID: VC2707330

Molecular Formula: C5H9ClFNO2

Molecular Weight: 169.58 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride - 1143504-73-7

Description

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a unique stereochemistry, characterized by the (2R,4S) configuration. It features a pyrrolidine ring substituted with a fluorine atom at the fourth position and a carboxylic acid functional group at the second position. The hydrochloride form enhances its solubility in water and biological systems, making it a valuable compound in medicinal chemistry for drug development and as a building block for more complex molecules .

Synonyms and Identifiers

  • CAS Number: 1143504-73-7

  • PubChem CID: 69701499

  • Synonyms: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl, trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Biological Activities

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride exhibits several biological activities, including:

  • Antiviral Properties: Preliminary studies suggest it may inhibit certain viral replication processes.

  • Neuroprotective Effects: Its structural similarity to neurotransmitters allows it to interact with neural receptors, potentially offering neuroprotective benefits.

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

Synthesis Methods

The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the use of di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate as a precursor. The reaction involves hydrolysis followed by acidification with hydrochloric acid to yield the hydrochloride form .

Safety and Hazards

  • GHS Classification:

    • Skin Irritation: Causes skin irritation (H315).

    • Eye Irritation: Causes serious eye irritation (H319).

    • Respiratory Irritation: May cause respiratory irritation (H335).

  • Precautions: P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Applications and Future Directions

Given its unique stereochemistry and functional groups, (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a promising compound for various applications in medicinal chemistry. Its potential as a building block for complex molecules and its biological activities make it an interesting subject for further research and development.

Data Table: Biological Activities

Biological ActivityDescription
Antiviral PropertiesInhibits viral replication processes
Neuroprotective EffectsInteracts with neural receptors for neuroprotection
Anticancer ActivityInhibits cancer cell proliferation in vitro
CAS No. 1143504-73-7
Product Name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Molecular Formula C5H9ClFNO2
Molecular Weight 169.58 g/mol
IUPAC Name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
Standard InChIKey UCWWFZQRLUCRFQ-RFKZQXLXSA-N
Isomeric SMILES C1[C@@H](CN[C@H]1C(=O)O)F.Cl
SMILES C1C(CNC1C(=O)O)F.Cl
Canonical SMILES C1C(CNC1C(=O)O)F.Cl
PubChem Compound 69701499
Last Modified Aug 16 2023

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